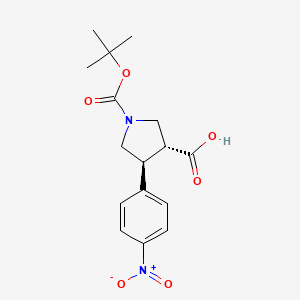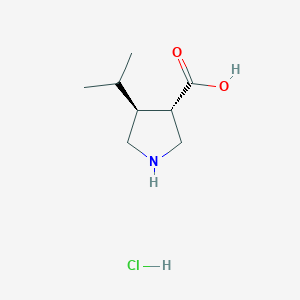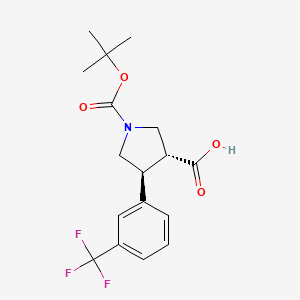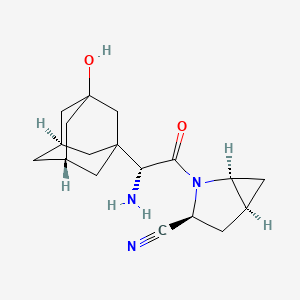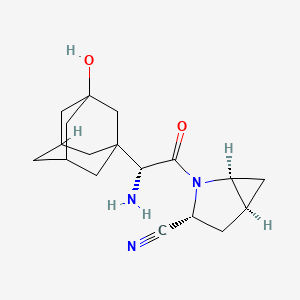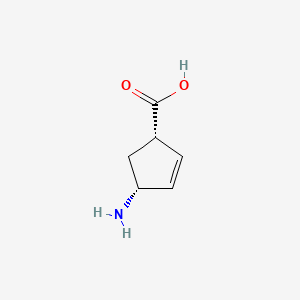
3-Triisopropylsilyloxy-1-propyllithium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Triisopropylsilyloxy-1-propyllithium is an organolithium compound that is widely used in organic synthesis. It is known for its high reactivity and selectivity, making it a valuable reagent in various chemical reactions. The compound is characterized by the presence of a triisopropylsilyloxy group attached to a propyllithium moiety, which imparts unique properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Triisopropylsilyloxy-1-propyllithium typically involves the reaction of 3-chloro-1-propanol with triisopropylchlorosilane in the presence of a base such as imidazole. This reaction produces 3-triisopropylsilyloxy-1-propyl chloride, which is then treated with lithium metal to form the desired organolithium compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common in industrial settings to obtain high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Triisopropylsilyloxy-1-propyllithium undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the lithium atom acts as a nucleophile.
Addition Reactions: The compound can add to carbonyl compounds, forming alcohols or other derivatives.
Polymerization Reactions: It is used as an initiator in anionic polymerization reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carbonyl compounds, halides, and other electrophiles. The reactions are typically carried out in aprotic solvents such as tetrahydrofuran (THF) or cyclohexane, under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reactions with carbonyl compounds typically yield alcohols, while reactions with halides can produce substituted alkanes .
Wissenschaftliche Forschungsanwendungen
3-Triisopropylsilyloxy-1-propyllithium has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is employed as an initiator in the polymerization of various monomers to produce polymers with specific properties.
Material Science: It is used in the preparation of functionalized materials, such as block copolymers and nanostructured materials.
Biological Research: The compound is used in the synthesis of biologically active molecules and in the modification of biomolecules for research purposes.
Wirkmechanismus
The mechanism of action of 3-Triisopropylsilyloxy-1-propyllithium involves the nucleophilic attack of the lithium atom on electrophilic centers in the target molecules. The triisopropylsilyloxy group provides steric protection, enhancing the selectivity of the reactions. The compound can initiate polymerization reactions by generating reactive intermediates that propagate the polymer chain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-tert-Butyldimethylsilyloxy-1-propyllithium: Similar in structure but with a tert-butyldimethylsilyloxy group instead of a triisopropylsilyloxy group.
4-(Triisopropylsilyl)oxybutyllithium: Another organolithium compound with a similar functional group but different carbon chain length.
Uniqueness
3-Triisopropylsilyloxy-1-propyllithium is unique due to its high reactivity and selectivity, which are attributed to the steric effects of the triisopropylsilyloxy group. This makes it particularly useful in reactions where high selectivity is required, such as in the synthesis of complex organic molecules and in polymerization reactions .
Eigenschaften
CAS-Nummer |
289698-61-9 |
|---|---|
Molekularformel |
C₁₂H₂₇LiOSi |
Molekulargewicht |
222.37 |
Synonyme |
4-[(Triisopropylsilyl)oxy]butyllithium; [3-[[Tris(1-methylethyl)silyl]oxy]propyl]lithium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



